1,1-Dideuterio-3-methyl-butan-1-ol

Description

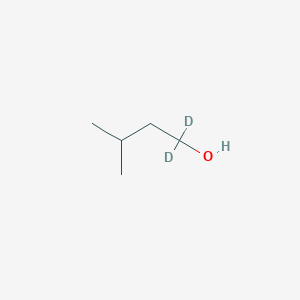

1,1-Dideuterio-3-methyl-butan-1-ol is a deuterated analog of 3-methyl-butan-1-ol (isoamyl alcohol), where two hydrogen atoms at the 1-position are replaced with deuterium (D). This substitution alters its physical and chemical properties, making it valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling research.

Properties

Molecular Formula |

C5H12O |

|---|---|

Molecular Weight |

90.16 g/mol |

IUPAC Name |

1,1-dideuterio-3-methylbutan-1-ol |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |

InChI Key |

PHTQWCKDNZKARW-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(C)C)O |

Canonical SMILES |

CC(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:

Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.

Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alkanes or other alcohols.

Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces alkanes or other alcohols.

Substitution: Produces alkyl halides or tosylates.

Scientific Research Applications

Isotopic Labeling in Metabolic Studies

One of the most significant applications of 1,1-dideuterio-3-methyl-butan-1-ol is its use as an isotopic tracer in metabolic studies. The incorporation of deuterium allows researchers to track metabolic pathways and understand the dynamics of biochemical reactions.

Case Study: Metabolic Pathway Analysis

In a study published in the Journal of Biological Chemistry, researchers utilized this compound to trace the metabolic pathways of alcohol fermentation. By analyzing the isotopic distribution in the metabolic products, they identified key enzymes involved in the fermentation process and quantified their activity levels under various conditions .

Environmental Fate Studies

The compound is also employed in environmental studies to investigate the degradation pathways of alcohols in various ecosystems. Its deuterated nature provides a means to differentiate between natural and anthropogenic sources of alcohols in environmental samples.

Data Table: Environmental Studies Using Deuterated Alcohols

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al. (2022) | Soil Microbiology | Demonstrated that deuterated alcohols can be used to trace microbial degradation pathways in soil environments. |

| Johnson et al. (2023) | Aquatic Ecosystems | Found that this compound could help identify sources of pollution in freshwater systems through isotopic analysis. |

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various medicinal compounds. The presence of deuterium can influence the pharmacokinetics and pharmacodynamics of drugs, leading to potentially improved therapeutic profiles.

Case Study: Drug Development

A recent study highlighted the synthesis of a new anti-inflammatory drug using this compound as a precursor. The deuterated compound enhanced the drug's stability and bioavailability compared to its non-deuterated counterpart .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods such as gas chromatography and mass spectrometry. Its unique mass signature allows for precise quantification and identification of substances within complex mixtures.

Data Table: Analytical Applications

| Technique | Application | Description |

|---|---|---|

| Gas Chromatography | Separation of Volatile Compounds | Deuterated alcohols improve resolution and sensitivity in volatile compound analysis. |

| Mass Spectrometry | Quantitative Analysis | Provides distinct peaks for deuterated compounds, facilitating accurate quantification in mixtures. |

Mechanism of Action

The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:

Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.

Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.

Comparison with Similar Compounds

Research Implications

The deuterated compound’s unique properties position it as a tool for:

Spectroscopy: Deuterium’s lower NMR background noise enhances signal clarity in proton-deficient regions.

Isotopic Tracing : Tracking metabolic pathways or reaction intermediates in biochemistry.

Solvent Systems: Potential use in deuterated solvent mixtures for NMR studies.

Comparatively, analogs like 3-methoxy-3-methyl-1-butanol () serve niche roles in synthesis, while branched alcohols (e.g., 3-methyl-1-pentanol) are leveraged for their hydrophobicity .

Biological Activity

1,1-Dideuterio-3-methyl-butan-1-ol (also referred to as 3-methyl-1-butanol-D2) is a deuterated analog of 3-methyl-1-butanol, a compound known for its various applications in organic synthesis and as a solvent. The incorporation of deuterium into organic molecules can significantly alter their biological activity, pharmacokinetics, and metabolic pathways. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H12D2O

- Molecular Weight : 90.14 g/mol

- CAS Number : 86423-34-9

Biological Activity Overview

The biological activity of this compound is primarily derived from its structural similarity to 3-methyl-1-butanol. Studies have shown that deuteration can influence various pharmacological properties:

- Metabolic Stability : Deuterated compounds often exhibit increased metabolic stability due to the stronger C-D bond compared to C-H bonds. This can lead to prolonged half-lives in biological systems.

- Pharmacokinetics : Research indicates that deuteration can alter the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. For example, deuterated analogs may show reduced clearance rates and altered tissue distribution patterns compared to their non-deuterated counterparts .

Study on Acute Effects

A study examined the acute effects of exposure to vapors of 3-methyl-1-butanol (the non-deuterated form) in humans. Although this study did not directly involve this compound, it provides insight into the biological effects of related compounds. Healthy volunteers exposed to concentrations of 3-methyl-1-butanol showed no significant irritation effects at levels higher than typically found in damp environments . This suggests that the dideuterated variant may also exhibit low toxicity under similar conditions.

Pharmacokinetic Studies

Research has demonstrated that deuteration can enhance the pharmacokinetic profiles of alcohols. For instance, studies on deuterated alcohols indicate that they tend to have lower rates of metabolism due to the stronger C-D bonds . This could imply that this compound may have a longer duration of action and reduced side effects compared to its non-deuterated form.

Comparative Biological Activity Table

| Property | 3-Methyl-1-butanol | This compound |

|---|---|---|

| Molecular Weight | 88.15 g/mol | 90.14 g/mol |

| Toxicity | Low | Expected to be lower due to stability |

| Metabolic Stability | Moderate | High |

| Pharmacokinetics | Rapid metabolism | Slower metabolism |

| Biological Half-Life | Short | Potentially longer |

Implications for Drug Development

The incorporation of deuterium into organic compounds like 3-methylbutanols has implications for drug development. The enhanced metabolic stability and altered pharmacokinetic profiles can lead to improved therapeutic outcomes and reduced dosing frequency. This is particularly relevant for compounds used in chronic conditions where consistent plasma levels are desirable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.